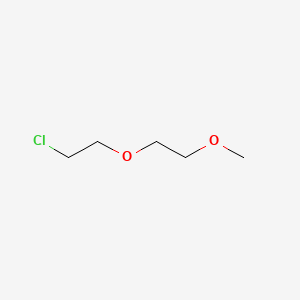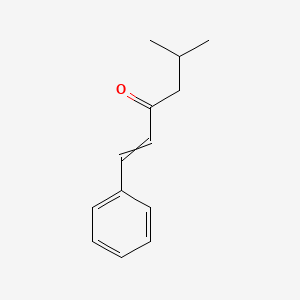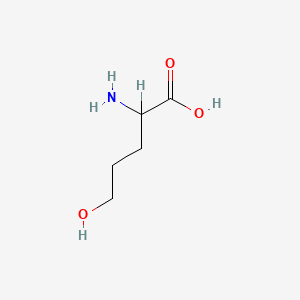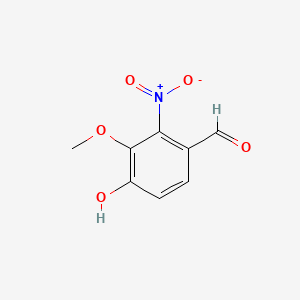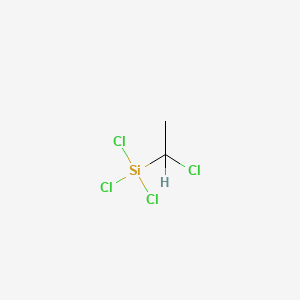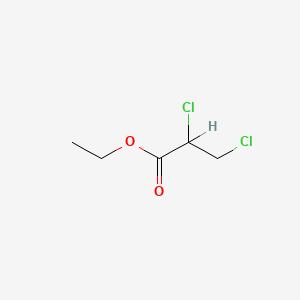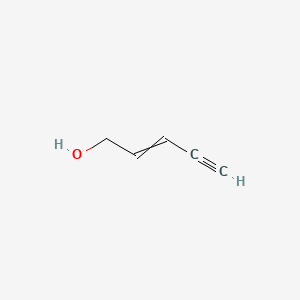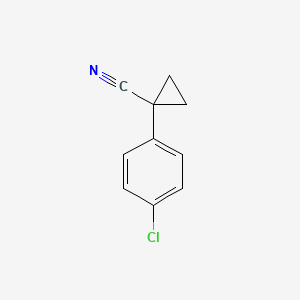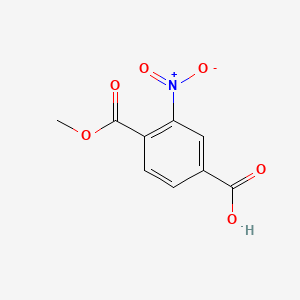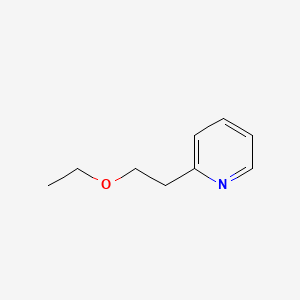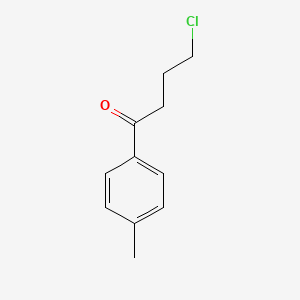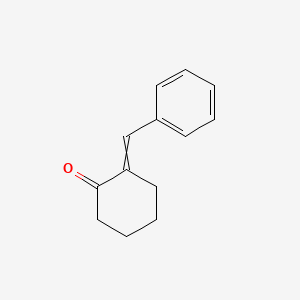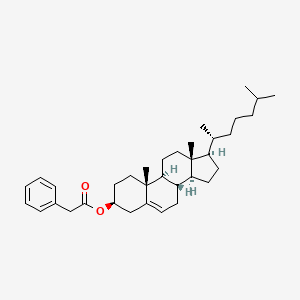
胆固醇苯乙酸酯
描述
Cholesterol Phenylacetate, also known as Phenylacetic Acid Cholesterol Ester, is a chemical compound with the molecular formula C35H52O2 and a molecular weight of 504.80 g/mol . It is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with phenylacetic acid. This compound is typically found as a white to light yellow powder or crystal .
科学研究应用
Cholesterol Phenylacetate has a wide range of applications in scientific research:
作用机制
Target of Action
Cholesterol Phenylacetate is a cholesterol ester that is found associated with the neutral core of low-density lipoprotein (LDL) . The primary targets of Cholesterol Phenylacetate are the receptor-LDL complexes . These complexes play a crucial role in the transportation and metabolism of cholesterol, a vital component of cellular membranes .
Mode of Action
The interaction of Cholesterol Phenylacetate with its targets involves the uptake of receptor-LDL complexes by lysosomes . Once inside the lysosomes, Cholesterol Phenylacetate is hydrolyzed to release cholesterol from the esters . This process is facilitated by the enzyme acid cholesteryl ester hydrolase .
Biochemical Pathways
Cholesterol Phenylacetate affects the cholesterol biosynthesis pathway . This pathway involves enzymes located in the cytoplasm, microsomes (ER), and peroxisomes . The acetyl-CoA used for cholesterol biosynthesis is derived from an oxidation reaction in the mitochondria and is transported to the cytoplasm . The released cholesterol from the hydrolysis of Cholesterol Phenylacetate can then be utilized in this pathway .
Pharmacokinetics
The pharmacokinetics of Cholesterol Phenylacetate involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that body weight and hepatic function significantly determine the exposure of phenylacetic acid, a component of Cholesterol Phenylacetate .
Result of Action
The hydrolysis of Cholesterol Phenylacetate results in the release of cholesterol from the esters . This cholesterol can then be utilized in various cellular processes, including the synthesis of the steroid hormones, the bile acids, and vitamin D . It also plays a crucial role in regulating membrane fluidity, cell differentiation, and proliferation .
Action Environment
The action, efficacy, and stability of Cholesterol Phenylacetate can be influenced by various environmental factors. For instance, the presence of other compounds, such as other cholesterol esters, can affect the uptake of receptor-LDL complexes by lysosomes . Additionally, the physiological state of the individual, such as their body weight and hepatic function, can influence the exposure of phenylacetic acid .
生化分析
Biochemical Properties
Cholesterol Phenylacetate interacts with various enzymes, proteins, and other biomolecules. It is associated with the neutral core of low-density lipoprotein (LDL). Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .
Cellular Effects
Cholesterol Phenylacetate has significant effects on various types of cells and cellular processes. For instance, it influences cell function by modulating the fluidity of cell membranes . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cholesterol Phenylacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the cholesterol transport controlled by NPC1 and NPC2 proteins .
Temporal Effects in Laboratory Settings
Over time, the effects of Cholesterol Phenylacetate can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Cholesterol Phenylacetate vary with different dosages in animal models. High levels of cholesterol and fat in the diet can cause hypercholesterolemia, and genetic factors influence susceptibility to diet-induced hypercholesterolemia .
Metabolic Pathways
Cholesterol Phenylacetate is involved in several metabolic pathways. It is a central intermediate metabolite involved in bacterial degradation of aromatic components. The bacterial phenylacetic acid pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .
Transport and Distribution
Cholesterol Phenylacetate is transported and distributed within cells and tissues. Cholesterol interacts with numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .
Subcellular Localization
The subcellular localization of Cholesterol Phenylacetate and its effects on activity or function are significant. Cholesterol synthesis involves more than 20 enzymes distributed over several subcellular compartments, including peroxisomes .
准备方法
Synthetic Routes and Reaction Conditions: Cholesterol Phenylacetate can be synthesized through the esterification of cholesterol with phenylacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with an excess of phenylacetic acid to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of Cholesterol Phenylacetate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product .
化学反应分析
Types of Reactions: Cholesterol Phenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized cholesterol derivatives, while reduction can produce cholesterol and phenylacetic acid .
相似化合物的比较
Cholesterol Phenylacetate can be compared with other cholesterol derivatives such as:
Cholesteryl Oleate: Another ester of cholesterol, but with oleic acid instead of phenylacetic acid.
Cholesteryl Palmitate: An ester of cholesterol with palmitic acid.
Cholesteryl Linoleate: An ester of cholesterol with linoleic acid.
Uniqueness: Cholesterol Phenylacetate is unique due to its specific esterification with phenylacetic acid, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
属性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O2/c1-24(2)10-9-11-25(3)30-16-17-31-29-15-14-27-23-28(37-33(36)22-26-12-7-6-8-13-26)18-20-34(27,4)32(29)19-21-35(30,31)5/h6-8,12-14,24-25,28-32H,9-11,15-23H2,1-5H3/t25-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFRODPXYCPTCM-WASXNZKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955578 | |
| Record name | Cholest-5-en-3-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33998-26-4 | |
| Record name | Cholesteryl phenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33998-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3beta-yl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033998264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3β-yl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


